molecular formula C17H15NO B2918720 N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351623-29-4

N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2918720
CAS No.: 1351623-29-4
M. Wt: 249.313
InChI Key: QBIAMPQBTNZKDD-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that features a biphenyl core with a carboxamide group and a but-3-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl-4-carboxylic acid.

    Formation of Carboxamide: The carboxylic acid group is converted to a carboxamide using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with but-3-yn-1-amine.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) are employed.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The alkyne group may participate in click chemistry reactions, forming stable triazole rings that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide:

    N-(prop-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a shorter alkyne chain.

    N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(but-3-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core, a carboxamide group, and an alkyne substituent. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-but-3-ynyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-2-3-13-18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h1,4-12H,3,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIAMPQBTNZKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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